molecular formula C6H8NO3P B1316411 (Pyridin-2-Ylmethyl)phosphonic Acid CAS No. 80241-45-8

(Pyridin-2-Ylmethyl)phosphonic Acid

Cat. No.: B1316411
CAS No.: 80241-45-8
M. Wt: 173.11 g/mol
InChI Key: WVWCWWLEFNGDBC-UHFFFAOYSA-N
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Description

(Pyridin-2-Ylmethyl)phosphonic Acid: is a chemical compound with the molecular formula C6H8NO3P and a molecular weight of 173.11 g/mol . It is a white to almost white powder or crystalline solid that is soluble in water. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

(Pyridin-2-Ylmethyl)phosphonic Acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This inhibition can affect various metabolic pathways and cellular processes. For example, this compound has been shown to interact with enzymes involved in phosphate metabolism, leading to alterations in phosphate homeostasis .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of various proteins. This modulation can impact cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor by mimicking the natural substrate and binding to the enzyme’s active site. This binding prevents the enzyme from catalyzing its normal reaction, leading to a decrease in the production of specific metabolites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular and physiological functions. For example, high doses of this compound have been associated with toxicity and adverse effects, such as reduced body weight and organ damage. It is important to determine the optimal dosage to minimize adverse effects while achieving the desired therapeutic outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to phosphate metabolism. It interacts with enzymes such as phosphatases and kinases, which play crucial roles in the regulation of metabolic flux and metabolite levels. The compound’s ability to inhibit specific enzymes can lead to alterations in metabolic pathways, affecting the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into cells via phosphate transporters and distributed to various organelles where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, cytoplasm, or mitochondria, depending on the presence of specific targeting sequences. This localization can influence the compound’s ability to interact with its target biomolecules and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Pyridin-2-Ylmethyl)phosphonic Acid typically involves the reaction of pyridine-2-carboxaldehyde with a phosphonic acid derivative. One common method is the reaction of pyridine-2-carboxaldehyde with diethyl phosphite in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: (Pyridin-2-Ylmethyl)phosphonic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, which can be further utilized in different applications .

Comparison with Similar Compounds

Properties

IUPAC Name

pyridin-2-ylmethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8NO3P/c8-11(9,10)5-6-3-1-2-4-7-6/h1-4H,5H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWCWWLEFNGDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508303
Record name [(Pyridin-2-yl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80241-45-8
Record name [(Pyridin-2-yl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Pyridin-2-ylmethyl)phosphonic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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